molecular formula C8H6F3NO3 B1352598 2-amino-6-(trifluoromethoxy)benzoic Acid CAS No. 561304-48-1

2-amino-6-(trifluoromethoxy)benzoic Acid

Cat. No. B1352598
M. Wt: 221.13 g/mol
InChI Key: GPGNUJGCHLXOIW-UHFFFAOYSA-N
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Description

2-amino-6-(trifluoromethoxy)benzoic acid, also known as ATFB or TFB, is an organic compound with the molecular formula C8H6F3NO3. It is a solid powder at room temperature .


Molecular Structure Analysis

The molecular formula of 2-amino-6-(trifluoromethoxy)benzoic acid is C8H6F3NO3 . Its average mass is 221.133 Da and its monoisotopic mass is 221.029984 Da .

Scientific Research Applications

Synthesis and Neuroprotective Agents

Amidine, thiourea, and guanidine derivatives of 2-amino-6-(trifluoromethoxy)benzothiazole, structurally related to neuroprotective drugs, have been synthesized and tested for their neuroprotective properties, potentially useful in treating brain diseases. These compounds have shown significant attenuation of neuronal injury and antioxidant properties, highlighting the compound's role in neuroprotection and as a scaffold for developing therapeutic agents (Anzini et al., 2010).

Antimicrobial Activity

New compounds incorporating benzoic acid derivatives have been synthesized and evaluated for their antimicrobial activities. These studies demonstrate the potential of benzoic acid derivatives in combating various microbial strains, suggesting that 2-amino-6-(trifluoromethoxy)benzoic acid could serve as a precursor or component in developing new antimicrobial agents (El-Meguid, 2014).

Photophysical Properties

The synthesis of heteroleptic Hg(II) complexes using benzoic acid derivatives, including 2-amino benzoic acid, has been reported. These complexes have been characterized for their crystal structures and photophysical properties, indicating the utility of such compounds in materials science and photophysical research (Mobin et al., 2016).

Spectroscopic and Structural Analysis

Studies on the structure and spectroscopic properties of various benzoic acid derivatives, including their synthesis and characterization through FT-IR, NMR, and X-ray diffraction, offer insights into the structural and electronic characteristics of these compounds. Such research aids in understanding the fundamental properties that could be applied to 2-amino-6-(trifluoromethoxy)benzoic acid for its potential use in spectroscopic analysis and material science (Aydın et al., 2010).

Chemical Reactivity and Synthesis

Research on trifluoromethoxy-substituted anilines, related to 2-amino-6-(trifluoromethoxy)benzoic acid, has explored their metalation reactions for structural elaboration. These studies provide a foundation for understanding the reactivity of trifluoromethoxy groups in aromatic compounds, potentially guiding synthetic strategies for derivatives of 2-amino-6-(trifluoromethoxy)benzoic acid (Leroux et al., 2003).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Proper personal protective equipment should be worn when handling this compound .

properties

IUPAC Name

2-amino-6-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)15-5-3-1-2-4(12)6(5)7(13)14/h1-3H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGNUJGCHLXOIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455076
Record name 2-amino-6-(trifluoromethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-6-(trifluoromethoxy)benzoic Acid

CAS RN

561304-48-1
Record name 2-Amino-6-(trifluoromethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=561304-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-6-(trifluoromethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Leroux, E Castagnetti… - The Journal of Organic …, 2003 - ACS Publications
Trifluoromethoxy-substituted anilines undergo hydrogen/lithium permutation (“metalation”) with optional site selectivity depending on the N-protective group employed. N-tert-…
Number of citations: 19 pubs.acs.org

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